
Imidafenacin Related Compound 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidafenacin is a urinary antispasmodic of the anticholinergic class . It is used to reduce urinary frequency .
Synthesis Analysis
A new crystal form of imidafenacin has been identified, which has a simple preparation method and good stability . A study has also been conducted on the characterization of the polymorphism of imidafenacin .Molecular Structure Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g·mol−1 . The IUPAC name for Imidafenacin is 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .Chemical Reactions Analysis
Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity .Physical And Chemical Properties Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g·mol−1 . The IUPAC name for Imidafenacin is 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .Scientific Research Applications
Quantitative Determination in Human Plasma
A validated method for the quantitative determination of Imidafenacin in human plasma using liquid chromatography combined with heated electrospray ionization tandem mass spectrometry (LC-MS/MS) has been established. This method supports clinical pharmacokinetic studies and ensures the stability, selectivity, recovery, precision, and accuracy of the tests, making it crucial for understanding the drug's behavior in the human body (Hu et al., 2016).
Pharmacokinetic and Binding Profile
The pharmacokinetic properties of Imidafenacin, including its receptor binding in various tissues, have been a focus of study. Research indicates that Imidafenacin exhibits functional selectivity for the bladder over other organs, which may explain its bladder-selective pharmacological effects. The study of in vivo muscarinic receptor binding in relation to pharmacokinetics offers a deeper understanding of the drug's selectivity and its potential therapeutic applications (Ito et al., 2011).
Metabolic Pathways and Drug Interactions
Understanding the metabolism of Imidafenacin and its potential interactions with other drugs is essential for ensuring its safe use. Research has investigated the major enzymes responsible for Imidafenacin's metabolism, the impact of other drugs on its metabolism, and its potential to affect the metabolism of other drugs. This research is pivotal for predicting drug-drug interactions and optimizing therapeutic strategies (Kanayama et al., 2007).
Pharmacological Effects and Muscarinic Receptor Binding
Studies have focused on the pharmacological effects of Imidafenacin, especially its influence on bladder muscarinic receptors. Research involving radioligand binding assays has provided insights into the drug's selective and long-lasting binding to bladder muscarinic receptors, highlighting its potential for treating conditions like overactive bladder (Yamada et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Imidafenacin Related Compound 10 can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,6-dichloroisonicotinic acid", "1,2-diaminocyclohexane", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Methyl iodide" ], "Reaction": [ "The first step involves the reaction of 2,6-dichloroisonicotinic acid with 1,2-diaminocyclohexane in the presence of sodium hydroxide and methanol to yield the corresponding imidazole derivative.", "The resulting imidazole derivative is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then reacted with acetic anhydride and sodium acetate to form the corresponding acetylated derivative.", "The acetylated derivative is then reduced using sodium borohydride to yield the corresponding amine.", "Finally, the amine is methylated using methyl iodide to yield Imidafenacin Related Compound 10." ] } | |
CAS No. |
212756-27-9 |
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.44 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


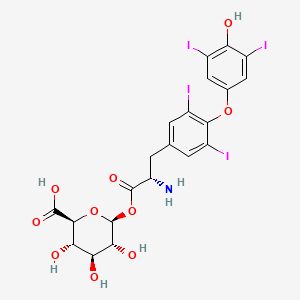
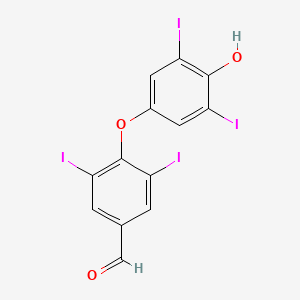
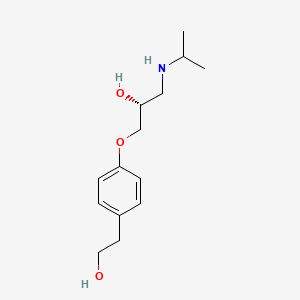
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)
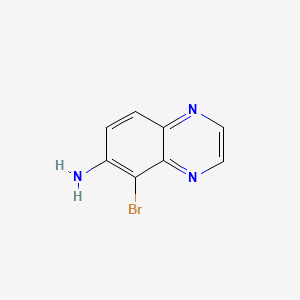
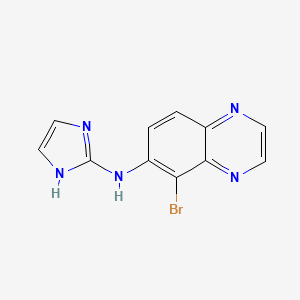
![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)



